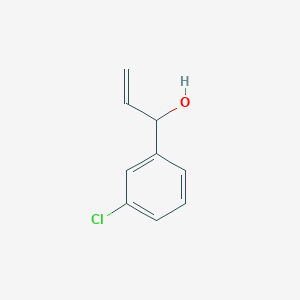
1-(3-Chlorophenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)prop-2-en-1-ol is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Properties
Research indicates that 1-(3-chlorophenyl)prop-2-en-1-ol exhibits antimicrobial activity, attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties by modulating inflammatory pathways. Studies suggest that it may reduce levels of pro-inflammatory cytokines and markers in cellular models, indicating its possible use in treating inflammatory conditions.
Anticancer Activity
In vitro studies have revealed that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines, including melanoma and cervical cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
Several case studies have documented the biological activity of this compound:
Study on Cancer Cell Lines : A recent study evaluated the antiproliferative effects of this compound on various cancer cell lines, revealing IC50 values indicating potent activity against melanoma cells.
Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups .
Q & A
Basic Research Questions
Q. What are the common laboratory-scale synthesis routes for 1-(3-Chlorophenyl)prop-2-en-1-ol?
The compound is typically synthesized via Claisen-Schmidt condensation or modified aldol reactions. For example, reacting 3-chlorobenzaldehyde with a suitable enolizable ketone or aldehyde under basic conditions (e.g., NaOH or KOH in ethanol) can yield α,β-unsaturated alcohols. Solvent choice (e.g., ethanol or methanol) and temperature control (40–60°C) are critical to optimize yield and purity . Post-synthesis purification often involves column chromatography or recrystallization to remove unreacted starting materials or byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR identify the allylic alcohol moiety (δ 4.5–5.5 ppm for the hydroxyl-bearing carbon and δ 5.5–6.5 ppm for the α,β-unsaturated protons) and confirm substitution patterns on the chlorophenyl ring .
- IR Spectroscopy : Key peaks include O–H stretching (3200–3600 cm−1), C=C (1590–1650 cm−1), and C–Cl (750–800 cm−1) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, distinguishing isomers or impurities .
Q. How is X-ray crystallography applied to determine the molecular structure of similar chlorophenyl derivatives?
Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and spatial arrangement. For example, SHELX programs are widely used for structure refinement, particularly for analyzing hydrogen-bonding networks and crystal packing motifs. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations enhance understanding of this compound's electronic properties?
DFT simulations predict molecular orbitals, electrostatic potentials, and reactivity indices. For instance, the electron-withdrawing chloro group alters charge distribution on the phenyl ring, influencing hydrogen-bonding propensity and intermolecular interactions. Computational results can validate experimental spectral data (e.g., NMR chemical shifts) and guide synthetic modifications .
Q. What experimental strategies resolve contradictions in crystallographic data for α,β-unsaturated chlorophenyl alcohols?
- Twinned Data Refinement : SHELXL’s twin refinement tools (e.g., BASF parameter) address overlapping diffraction patterns in twinned crystals .
- Hydrogen Bonding Analysis : Graph-set analysis (e.g., Etter’s rules) interprets hydrogen-bonding motifs, clarifying discrepancies in unit cell parameters or space group assignments .
- High-Resolution Data : Synchrotron radiation improves data quality for low-symmetry crystals, reducing ambiguities in atomic displacement parameters .
Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic addition reactions?
The α,β-unsaturated system undergoes Michael addition at the β-position due to conjugation stabilization. Computational studies (e.g., NBO analysis) reveal that the chloro group’s inductive effect increases electrophilicity at the β-carbon, favoring nucleophilic attack. Solvent polarity and catalyst choice (e.g., organocatalysts) further modulate selectivity .
Q. Methodological Tables
Table 1. Key Spectral Data for this compound
Table 2. Crystallographic Parameters for a Related Derivative
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P21/c | |
| Bond Length (C=C) | 1.34 Å | |
| R Factor | 0.042 |
特性
分子式 |
C9H9ClO |
|---|---|
分子量 |
168.62 g/mol |
IUPAC名 |
1-(3-chlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9,11H,1H2 |
InChIキー |
GDTSQDORVLBGMT-UHFFFAOYSA-N |
正規SMILES |
C=CC(C1=CC(=CC=C1)Cl)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













